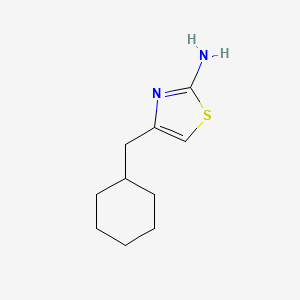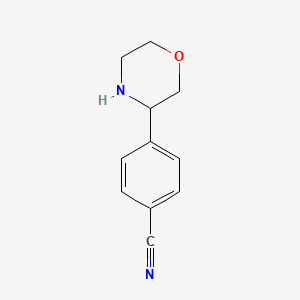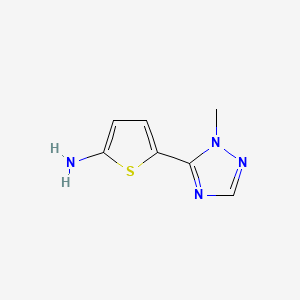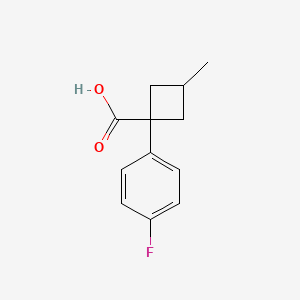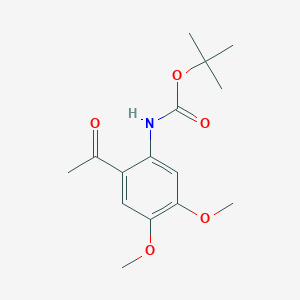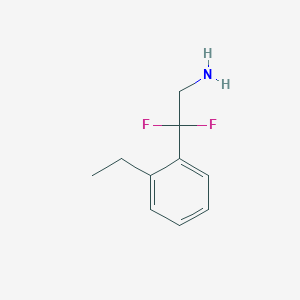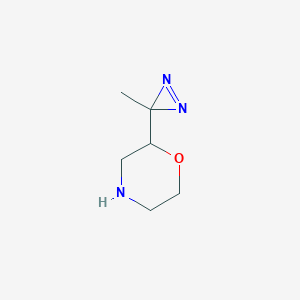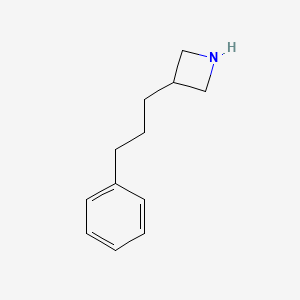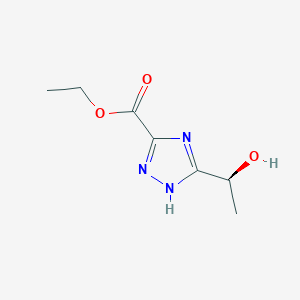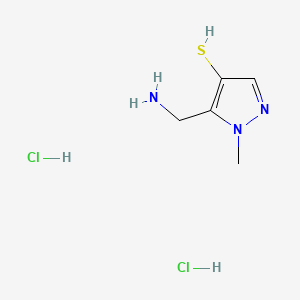
5-(aminomethyl)-1-methyl-1H-pyrazole-4-thioldihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(aminomethyl)-1-methyl-1H-pyrazole-4-thioldihydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminomethyl group, a methyl group, and a thiol group attached to a pyrazole ring. The dihydrochloride form indicates the presence of two hydrochloride molecules associated with the compound, enhancing its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-1-methyl-1H-pyrazole-4-thioldihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-thiol with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(aminomethyl)-1-methyl-1H-pyrazole-4-thioldihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrazole ring or the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often used.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(aminomethyl)-1-methyl-1H-pyrazole-4-thioldihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 5-(aminomethyl)-1-methyl-1H-pyrazole-4-thioldihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl and thiol groups play crucial roles in its reactivity and binding to biological molecules. The compound can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells through various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-aminomethyl-1-methyl-1H-pyrazole-4-thiol
- 5-aminomethyl-1-methyl-1H-pyrazole-4-sulfonic acid
- 5-aminomethyl-1-methyl-1H-pyrazole-4-disulfide
Uniqueness
5-(aminomethyl)-1-methyl-1H-pyrazole-4-thioldihydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its solubility and stability in the dihydrochloride form make it particularly useful in various applications, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C5H11Cl2N3S |
|---|---|
Poids moléculaire |
216.13 g/mol |
Nom IUPAC |
5-(aminomethyl)-1-methylpyrazole-4-thiol;dihydrochloride |
InChI |
InChI=1S/C5H9N3S.2ClH/c1-8-4(2-6)5(9)3-7-8;;/h3,9H,2,6H2,1H3;2*1H |
Clé InChI |
GQBJMYOVLIGHNT-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)S)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


